1-Boc-3-isopropylpiperidine-3-carboxylic Acid
Overview
Description
“1-Boc-3-isopropylpiperidine-3-carboxylic Acid” is an organic compound with the CAS Number: 1363165-91-6 . It has a molecular weight of 271.36 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-3-isopropyl-3-piperidinecarboxylic acid . The InChI code is 1S/C14H25NO4/c1-10(2)14(11(16)17)7-6-8-15(9-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,16,17) .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It is typically stored at room temperature .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
Continuous Flow Carboxylation for Medicinal Chemistry : A large-scale carboxylation process of N-Boc-4,4-difluoropiperidine, enabled by continuous flow chemistry, facilitated the safe and scalable preparation of a related carboxylic acid. This process underscores the importance of flow chemistry in synthesizing compounds that support medicinal chemistry research programs (Jean-Paul Kestemont et al., 2021).
Peptidomimetic Synthesis : N-Boc-protected 1-(3-oxocyclobutyl) urea, a key intermediate for the synthesis of metabotropic glutamate receptor 5 agonists, demonstrates the utility of Boc-protected amino acids in synthesizing complex molecules relevant to drug discovery (Xianyu Sun et al., 2014).
Unnatural Amino Acid Incorporation into Peptides : The incorporation of the organometallic amino acid 1′-aminoferrocene-1-carboxylic acid into oligopeptides by combining natural Fmoc-protected amino acids with Boc-Fca-OH highlights the application of Boc-protected amino acids in the synthesis of peptides with potential biological activity (Lidija Barišić et al., 2006).
Catalysis and Synthetic Methodology
Boronic Acid Catalysis : The application of boronic acid catalysis for the activation of unsaturated carboxylic acids in dipolar [3+2] cycloadditions produces small heterocyclic products with pharmaceutical relevance. This technique highlights the versatility of carboxylic acids in synthetic chemistry, including those that may be derived from or related to Boc-protected amino acids (Hongchao Zheng et al., 2010).
Ruthenium-catalyzed Cycloadditions : The development of a ruthenium-catalyzed protocol for synthesizing protected versions of triazole amino acids, including 5-amino-1,2,3-triazole-4-carboxylic acid, underscores the strategic use of Boc-protection in facilitating regiocontrolled cycloadditions. This method serves as a foundation for creating triazole-based scaffolds, which are significant in drug development (S. Ferrini et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-10(2)14(11(16)17)7-6-8-15(9-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVKLZFGRUCUHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-isopropylpiperidine-3-carboxylic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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